molecular formula C38H81NO4S B1169504 tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid CAS No. 116912-36-8

tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B1169504
CAS No.: 116912-36-8
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid involves multiple steps:

    Diazotization: The process begins with the diazotization of 1,5-disulfonaphthalen-2-amine in the presence of nitrous acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-3-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.

    Substitution Reaction: The azo compound undergoes a substitution reaction with 4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a dye in analytical chemistry for the detection and quantification of various analytes. Its intense color change upon binding to specific substances makes it a valuable indicator.

Biology

In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope. Its ability to bind selectively to certain biomolecules aids in the study of cellular structures and functions.

Medicine

The compound has potential applications in medical diagnostics, particularly in the development of colorimetric assays for detecting diseases. Its stability and specificity make it suitable for use in diagnostic kits.

Industry

In the textile industry, the compound is used as a dye for coloring fabrics. Its high stability and resistance to fading make it a preferred choice for producing vibrant and long-lasting colors.

Mechanism of Action

The compound exerts its effects through its ability to form strong bonds with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their optical properties and making them visible under a microscope. In chemical applications, its azo bond undergoes reversible changes in response to environmental conditions, allowing it to act as an indicator.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid
  • Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-(2-ethenylsulfonylethylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid

Uniqueness

The presence of the 6-fluoro-1,3,5-triazin-2-yl group in tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid imparts unique properties, such as enhanced stability and reactivity, compared to similar compounds. This makes it particularly valuable in applications requiring high-performance dyes.

Properties

CAS No.

116912-36-8

Molecular Formula

C38H81NO4S

Molecular Weight

0

Synonyms

1,5-Naphthalenedisulfonic acid, 2-8-4-3-2-(ethenylsulfonyl)ethylaminocarbonylphenylamino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulfo-2-naphthalenylazo-, tetrasodium salt

Origin of Product

United States

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